molecular formula C9H8N2O2 B188616 8-Methylquinazoline-2,4(1H,3H)-dione CAS No. 67449-23-4

8-Methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B188616
CAS No.: 67449-23-4
M. Wt: 176.17 g/mol
InChI Key: WFDHXKXFTSQIMG-UHFFFAOYSA-N
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Description

8-Methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a methyl group at the 8th position and keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to form substituted anthranilates. These intermediates undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazinones, which are then treated with ammonia to produce quinazolinone derivatives .

Industrial Production Methods: Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and reduced quinazolinone derivatives .

Scientific Research Applications

8-Methylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Quinazolinone derivatives are investigated for their anticancer, antibacterial, antifungal, and anti-inflammatory properties.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-Methylquinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, some quinazolinone derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar structure but without the keto groups.

    4(3H)-Quinazolinone: A closely related compound with a keto group at the 4th position.

    2-Methylquinazoline: Similar to 8-Methylquinazoline-2,4(1H,3H)-dione but with a methyl group at the 2nd position instead of the 8th.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8th position and keto groups at the 2nd and 4th positions make it a valuable scaffold for developing novel bioactive molecules .

Properties

IUPAC Name

8-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDHXKXFTSQIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318965
Record name 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67449-23-4
Record name 67449-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylanthranilic acid (15 g., 0.1 mole), urea (36 g., 0.6 mole) and phenol (86 g.) were mixed together and heated to reflux for three hours. The reaction was then allowed to cool to 100° C. and ethanol (75 ml.) added dropwise. The resulting solid was filtered and washed twice with cold ethanol to afford 13.2 g. (75% yield); m.p. 170° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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